molecular formula C15H12N4 B2987151 Benzaldehyde 4-quinazolinylhydrazone CAS No. 1429220-46-1

Benzaldehyde 4-quinazolinylhydrazone

Cat. No. B2987151
CAS RN: 1429220-46-1
M. Wt: 248.289
InChI Key: USQZQVMBYROFJP-VCHYOVAHSA-N
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Description

Benzaldehyde 4-quinazolinylhydrazone is an organic compound with the molecular formula C15H12N4 . It contains a total of 33 bonds, including 21 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 hydrazone, and 1 Pyrimidine .


Synthesis Analysis

The synthesis of hydrazones, including Benzaldehyde 4-quinazolinylhydrazone, can be achieved by combining suitable aldehydes with hydrazides . One method involves the use of hypochlorite as an oxidant in an organic medium under phase transfer catalysis .


Molecular Structure Analysis

The molecular structure of Benzaldehyde 4-quinazolinylhydrazone is characterized by a total of 33 bonds, including 21 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 hydrazone, and 1 Pyrimidine .


Chemical Reactions Analysis

The chemical reactions involving Benzaldehyde 4-quinazolinylhydrazone are complex and involve multiple steps. For instance, the electroreductive coupling of biomass-derived benzaldehyde offers a sustainable approach to producing value-added hydrobenzoin . The reaction involves the formation and subsequent dimerization of ketyl intermediates .


Physical And Chemical Properties Analysis

Benzaldehyde 4-quinazolinylhydrazone is an organic compound with the molecular formula C15H12N4 . It contains a total of 31 atoms, including 12 Hydrogen atoms, 15 Carbon atoms, and 4 Nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

Benzaldehyde 4-quinazolinylhydrazone and its derivatives are pivotal in the synthesis of complex heterocyclic compounds. These compounds serve as key intermediates in constructing fused tetracyclic heterocycles, such as 5-arylindazolo[3,2-b]quinazolin-7(5H)-ones, through Ullmann-type reactions, which are fundamental in organic chemistry for creating complex molecular structures (Dong‐Sheng Chen et al., 2013). This process highlights the efficiency of using such hydrazones in developing fused tetracyclic frameworks, vital for pharmaceuticals and materials science.

Furthermore, the copper-catalyzed multicomponent domino reaction involving 2-bromoaldehydes, benzylamines, and sodium azide for the assembly of quinazoline derivatives underscores the versatility of reactions involving benzaldehyde derivatives (Cheng Xu et al., 2016). This method demonstrates an effective strategy for constructing C-N bonds, crucial for developing various bioactive compounds.

Biological Activities

Benzaldehyde 4-quinazolinylhydrazone compounds also play a significant role in medicinal chemistry, particularly in synthesizing compounds with potential antibacterial and anti-inflammatory properties. For example, a series of newly synthesized quinazolinone derivatives of hydrazones have been evaluated for their anti-inflammatory and antibacterial activities, showing promise as therapeutic agents (Bhavna Kandpal et al., 2015). This research indicates the potential of benzaldehyde 4-quinazolinylhydrazone derivatives in developing new drugs with anti-inflammatory and antibacterial efficacy.

Moreover, the synthesis and antimicrobial activity of some new 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones further illustrate the antimicrobial potential of compounds derived from benzaldehyde 4-quinazolinylhydrazone. These compounds have been tested against various bacterial and fungal strains, providing insights into designing new antimicrobial agents (V. Gupta et al., 2008).

Environmental Applications

In addition to their pharmaceutical applications, derivatives of benzaldehyde 4-quinazolinylhydrazone are used in environmental studies, such as the examination of the transformation products (TPs) of pharmaceuticals like carbamazepine during water treatment processes. Studies have identified benzaldehyde-related quinazoline TPs and evaluated their cytotoxic and genotoxic effects, providing crucial information for assessing the environmental impact of pharmaceutical contaminants (Yingnan Han et al., 2018).

Mechanism of Action

Benzaldehyde, a component of Benzaldehyde 4-quinazolinylhydrazone, binds chemically to cellular macromolecules, particularly to free amino groups of proteins (e.g., in cell membranes) . After inhalation exposure, benzaldehyde is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine with a half-time of about 10 minutes .

Safety and Hazards

Benzaldehyde, a component of Benzaldehyde 4-quinazolinylhydrazone, is classified as a flammable liquid (Category 4), H227 . It can cause skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319 . It may also cause respiratory irritation (Category 3), H335 . It is harmful if inhaled (Category 4), H332, and may damage fertility or the unborn child (Category 1B), H360 . It is toxic to aquatic life with long-lasting effects (Categories 2), H411 .

Future Directions

The future directions of Benzaldehyde 4-quinazolinylhydrazone research could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, lignin valorization, which involves the disassembly of lignin into aromatic monomers, is of great interest because it enables the formation of highly functionalized, valuable compounds . This could potentially involve Benzaldehyde 4-quinazolinylhydrazone or similar compounds.

properties

IUPAC Name

N-[(E)-benzylideneamino]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c1-2-6-12(7-3-1)10-18-19-15-13-8-4-5-9-14(13)16-11-17-15/h1-11H,(H,16,17,19)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQZQVMBYROFJP-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde 4-quinazolinylhydrazone

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